molecular formula C12H17NO B3037637 3-Benzyl-4,4-dimethyl-1,3-oxazolidine CAS No. 51200-90-9

3-Benzyl-4,4-dimethyl-1,3-oxazolidine

Cat. No.: B3037637
CAS No.: 51200-90-9
M. Wt: 191.27 g/mol
InChI Key: GIAUKFLGZUSDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxazolidines involves a variety of methods. One approach involves the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, which can yield oxazolidines, pyrrolidines, or Mannich bases, depending on the structure of the starting compound and the reaction conditions . Another method involves the use of a chiral magnesium phosphate catalyst to achieve a one-pot synthesis of a wide range of 1,3-oxazolidines .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-4,4-dimethyl-1,3-oxazolidine is based on structures generated from information available in ECHA’s databases . The benzyl residue at the stereogenic atom C4 is β-oriented and occupies a pseudo-axial position .


Chemical Reactions Analysis

Oxazolidines are used in a variety of chemical reactions. For example, they are used as crosslinking components for curing reactions in the coatings industry . The oxazoline-group containing resin undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .

Properties

IUPAC Name

3-benzyl-4,4-dimethyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)9-14-10-13(12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAUKFLGZUSDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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